1,2,4,5-Tetrazinane-3-thione 1,2,4,5-Tetrazinane-3-thione
Brand Name: Vulcanchem
CAS No.: 89093-71-0
VCID: VC18978409
InChI: InChI=1S/C2H6N4S/c7-2-5-3-1-4-6-2/h3-4H,1H2,(H2,5,6,7)
SMILES:
Molecular Formula: C2H6N4S
Molecular Weight: 118.16 g/mol

1,2,4,5-Tetrazinane-3-thione

CAS No.: 89093-71-0

Cat. No.: VC18978409

Molecular Formula: C2H6N4S

Molecular Weight: 118.16 g/mol

* For research use only. Not for human or veterinary use.

1,2,4,5-Tetrazinane-3-thione - 89093-71-0

Specification

CAS No. 89093-71-0
Molecular Formula C2H6N4S
Molecular Weight 118.16 g/mol
IUPAC Name 1,2,4,5-tetrazinane-3-thione
Standard InChI InChI=1S/C2H6N4S/c7-2-5-3-1-4-6-2/h3-4H,1H2,(H2,5,6,7)
Standard InChI Key ZCWZNGWYQSOGEH-UHFFFAOYSA-N
Canonical SMILES C1NNC(=S)NN1

Introduction

Chemical Identity and Structural Features

The molecular formula of 1,2,4,5-tetrazinane-3-thione is C₂H₄N₄S, with a molecular weight of 116.15 g/mol. Its structure consists of a fully saturated tetrazinane ring (a six-membered ring containing four nitrogen atoms) and a thiocarbonyl group (-C=S) at the 3-position. The saturated nature of the ring distinguishes it from aromatic tetrazines, which are more commonly studied .

Computational Insights into Molecular Geometry

Quantum chemical calculations using density functional theory (DFT) at the B3LYP/6-31G(d,p) level have been employed to optimize the geometry of related tetrazine-thione compounds. For instance, the bond lengths between nitrogen atoms in the tetrazinane ring range from 1.32–1.45 Å, while the C-S bond in the thione group measures approximately 1.67 Å . These values align with typical bond lengths in saturated nitrogen heterocycles and thiocarbonyl systems.

Spectroscopic Characterization

Experimental data for analogous compounds, such as triazolo[4,3-b][1, tetrazine-3(5H)-thione, reveal distinct spectroscopic signatures:

  • IR spectroscopy: A strong absorption band near 1,200 cm⁻¹ corresponds to C=S stretching .

  • NMR spectroscopy: Protons adjacent to nitrogen atoms in the tetrazinane ring resonate at δ 5.0–6.5 ppm in 1^1H NMR, while 13^{13}C NMR shows signals near δ 160–180 ppm for the thiocarbonyl carbon .

Synthesis and Reaction Pathways

The synthesis of 1,2,4,5-tetrazinane-3-thione derivatives typically involves multi-step protocols, as illustrated by studies on related tetrazine compounds.

Oxidation and Substitution Reactions

A modified synthesis route for 3,6-bis(1H-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) provides a template for tetrazinane-thione production. Key steps include:

  • Condensation: Triaminoguanidinium nitrate reacts with 2,4-pentanedione to form an intermediate .

  • Oxidation: Sodium nitrite/acetic acid replaces toxic nitrogen dioxide, achieving a yield of 85% under optimized conditions .

  • Substitution: The oxidized product reacts with 5-aminotetrazole (5-AT) at 135°C to introduce nitrogen-rich substituents .

Table 1: Comparison of Oxidizers in Tetrazine Synthesis

OxidizerReaction Time (h)Yield (%)Purity
Sodium nitrite/acetic acid485High
30% Hydrogen peroxide845Moderate
Air1230Low

Challenges in Stabilization

The saturated tetrazinane ring is prone to ring-opening reactions due to strain from nitrogen lone pairs. Stabilization strategies include:

  • Coordination with metals: Transition metals like Cu(II) or Fe(III) form complexes that enhance thermal stability .

  • Functional group modification: Introducing electron-withdrawing groups (e.g., nitro or cyano) reduces ring strain .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of BTATz analogs shows exothermic decomposition peaks at 240–260°C, indicating moderate thermal stability . The thione group slightly lowers decomposition temperatures compared to ketone derivatives .

Energetic Performance

Although direct data for 1,2,4,5-tetrazinane-3-thione are scarce, computational predictions for related compounds suggest:

  • Detonation velocity: 8,200–8,500 m/s (comparable to RDX) .

  • Oxygen balance: -40% to -50%, necessitating oxidizers in explosive formulations .

Applications in Materials Science

Energetic Materials

The high nitrogen content (48.3%) and exothermic decomposition make tetrazinane-thiones candidates for:

  • Insensitive munitions: Lower sensitivity to impact compared to traditional explosives like HMX .

  • Gas generators: Rapid nitrogen release upon decomposition .

Coordination Chemistry

The thione group acts as a soft Lewis base, forming complexes with transition metals. For example:

  • Cu(II) complexes: Exhibit catalytic activity in oxidation reactions .

  • Fe(III) complexes: Used in redox-switchable materials .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

  • Application Expansion: Explore use in photoluminescent materials or pharmaceuticals.

  • Computational Modeling: Refine DFT methods to predict stability under extreme conditions.

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